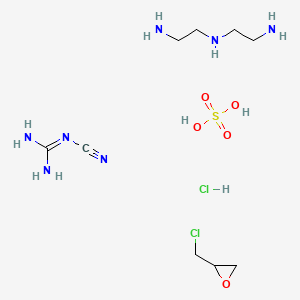
N'-(2-aminoethyl)ethane-1,2-diamine;2-(chloromethyl)oxirane;2-cyanoguanidine;sulfuric acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidine, cyano-, polymer with N-(2-aminoethyl)-1,2-ethanediamine and (chloromethyl)oxirane, hydrochloride sulfate is a complex chemical compound with a variety of applications in scientific research and industry. This compound is known for its unique structure, which combines guanidine, cyano groups, and polymer chains, making it a versatile material for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, cyano-, polymer with N-(2-aminoethyl)-1,2-ethanediamine and (chloromethyl)oxirane, hydrochloride sulfate typically involves the reaction of guanidine with cyano groups and polymerization with N-(2-aminoethyl)-1,2-ethanediamine and (chloromethyl)oxirane. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure efficient polymerization and formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to achieve high yields and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Guanidine, cyano-, polymer with N-(2-aminoethyl)-1,2-ethanediamine and (chloromethyl)oxirane, hydrochloride sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized guanidine derivatives, while substitution reactions can produce a wide range of substituted products with different functional groups .
Applications De Recherche Scientifique
Guanidine, cyano-, polymer with N-(2-aminoethyl)-1,2-ethanediamine and (chloromethyl)oxirane, hydrochloride sulfate has numerous applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis of complex molecules.
Biology: Employed in the study of biological processes and interactions due to its unique chemical properties.
Medicine: Investigated for potential therapeutic applications, including drug delivery and development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of guanidine, cyano-, polymer with N-(2-aminoethyl)-1,2-ethanediamine and (chloromethyl)oxirane, hydrochloride sulfate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanidine, cyano-polymer with N-(2-aminoethyl)-1-2ethanediamine and ammonium chloride: This compound shares a similar polymer structure but differs in the presence of ammonium chloride instead of (chloromethyl)oxirane.
Guanidine, N-cyano-, polymer with N-(2-aminoethyl)-1,2-ethanediamine, sulfate: Another similar compound with sulfate groups instead of hydrochloride sulfate.
Uniqueness
The uniqueness of guanidine, cyano-, polymer with N-(2-aminoethyl)-1,2-ethanediamine and (chloromethyl)oxirane, hydrochloride sulfate lies in its specific combination of functional groups and polymer structure, which imparts distinct chemical and physical properties. This makes it particularly valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
76649-42-8 |
|---|---|
Formule moléculaire |
C9H25Cl2N7O5S |
Poids moléculaire |
414.31 g/mol |
Nom IUPAC |
N'-(2-aminoethyl)ethane-1,2-diamine;2-(chloromethyl)oxirane;2-cyanoguanidine;sulfuric acid;hydrochloride |
InChI |
InChI=1S/C4H13N3.C3H5ClO.C2H4N4.ClH.H2O4S/c5-1-3-7-4-2-6;4-1-3-2-5-3;3-1-6-2(4)5;;1-5(2,3)4/h7H,1-6H2;3H,1-2H2;(H4,4,5,6);1H;(H2,1,2,3,4) |
Clé InChI |
ZIFVEBUBVVJCOP-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)CCl.C(CNCCN)N.C(#N)N=C(N)N.OS(=O)(=O)O.Cl |
Numéros CAS associés |
76649-42-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Methyl-2-(pyridin-4-yl)-3H-naphtho[1,2-d]imidazole](/img/structure/B14452023.png)
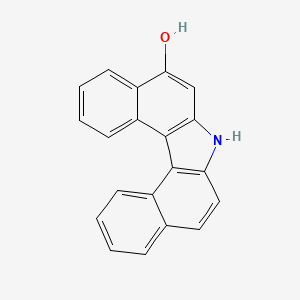
![2-(N-ethyl-2,4,6-trimethylanilino)-9,10-dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one](/img/structure/B14452034.png)

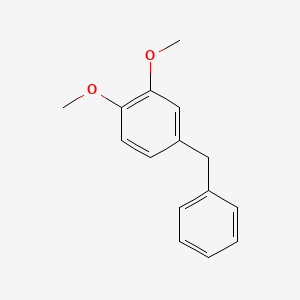
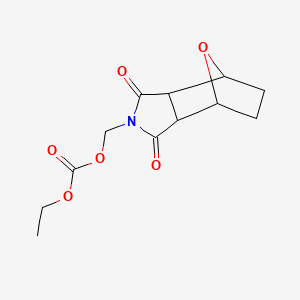
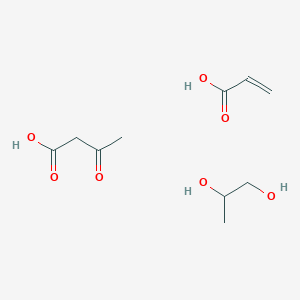


![2-[2-(Dimethylamino)ethyl]-4-methylphenyl (4-methoxyphenyl)phosphonate](/img/structure/B14452104.png)

